molecular formula C11H11ClO4S B2647118 methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 600166-73-2

methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2647118
CAS No.: 600166-73-2
M. Wt: 274.72
InChI Key: UZUVKNIRHQXQAY-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that features a chlorosulfonyl group attached to an indene carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the chlorosulfonation of a suitable indene derivative. The process begins with the preparation of the indene carboxylate, which is then subjected to chlorosulfonation using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene carboxylate.

    Oxidation Reactions: Oxidative conditions can further modify the indene ring or the carboxylate group.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Sulfonamides: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Reduced Indene Carboxylates: Formed by reduction reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its reactive chlorosulfonyl group, which can interact with various nucleophiles. This reactivity allows it to modify biological molecules or synthetic intermediates, making it a valuable tool in chemical synthesis and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl Isocyanate: Another compound with a reactive chlorosulfonyl group, used in organic synthesis.

    Sulfonimidates: Compounds with similar sulfur-based functional groups, used in medicinal chemistry and material science.

Uniqueness

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its indene backbone, which imparts specific chemical properties and reactivity patterns not found in simpler chlorosulfonyl compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVKNIRHQXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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